molecular formula C17H26N2O3S B5794846 2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B5794846
M. Wt: 338.5 g/mol
InChI Key: NUYUAKFNGDUCGG-UHFFFAOYSA-N
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Description

2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, a methylsulfonyl group, and a dimethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methylsulfonyl)amine. This intermediate is then reacted with 3,5-dimethylphenylacetic acid chloride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide
  • 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethylphenyl group, in particular, can influence its reactivity and interactions with other molecules, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-9-14(2)11-15(10-13)18-17(20)12-19(23(3,21)22)16-7-5-4-6-8-16/h9-11,16H,4-8,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYUAKFNGDUCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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